![molecular formula C10H17NO3S B1396845 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one CAS No. 1341769-60-5](/img/structure/B1396845.png)
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one
Overview
Description
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one is a synthetic compound known for its potent biological activity. It was first synthesized in 1994 and is recognized as a potent agonist of the cannabinoid receptors CB1 and CB2
Preparation Methods
The synthesis of 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s ability to interact with cannabinoid receptors makes it a valuable tool in studying the endocannabinoid system and its role in physiological processes.
Medicine: Research has explored its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one involves its interaction with cannabinoid receptors CB1 and CB2. Upon binding to these receptors, the compound activates intracellular signaling pathways that modulate various physiological responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one can be compared with other similar compounds, such as:
N-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-N-(oxan-4-yl)cyclopropanecarboxamide: This compound shares a similar piperidine and cyclopropanesulfonyl structure but differs in its additional functional groups.
1-(1-Phenylpropan-2-yl)piperidin-4-one: This compound has a similar piperidine core but differs in its substituents, leading to different biological activities.
Properties
IUPAC Name |
1-(1-cyclopropylsulfonylpiperidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-8(12)9-4-6-11(7-5-9)15(13,14)10-2-3-10/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNJVMPEWUVPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B1396763.png)
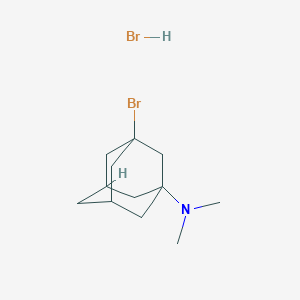
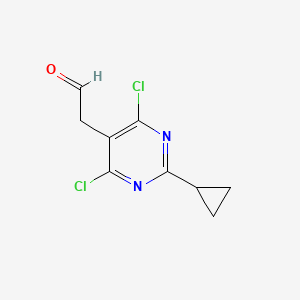
![6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1396766.png)
![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
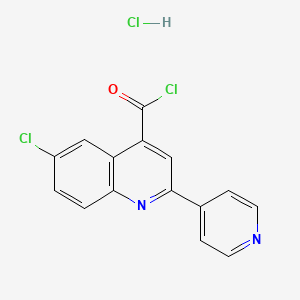
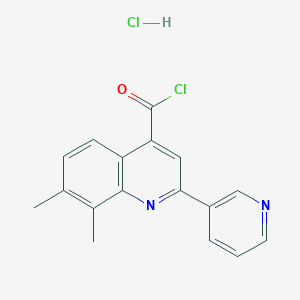
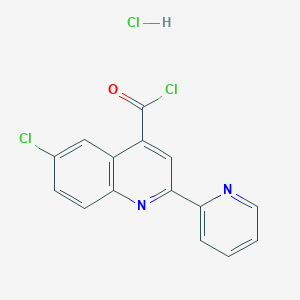
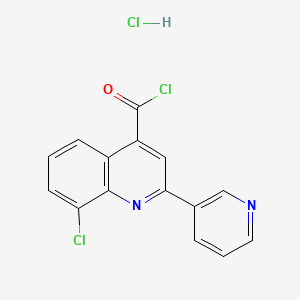
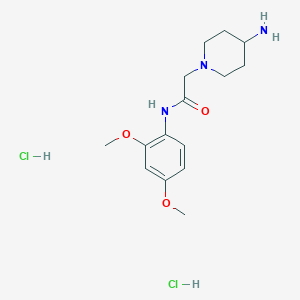
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)
